molecular formula C8H9IS B15253601 1-Iodo-4-[(methylsulfanyl)methyl]benzene

1-Iodo-4-[(methylsulfanyl)methyl]benzene

Cat. No.: B15253601
M. Wt: 264.13 g/mol
InChI Key: NCJDSLMKLDXKOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Iodo-4-[(methylsulfanyl)methyl]benzene is an iodinated aromatic compound with a para-substituted (methylsulfanyl)methyl group (–CH₂SCH₃). Its structure combines the reactivity of an iodine atom, which facilitates cross-coupling reactions, with the sulfur-containing moiety, which can undergo oxidation or participate in coordination chemistry.

Properties

Molecular Formula

C8H9IS

Molecular Weight

264.13 g/mol

IUPAC Name

1-iodo-4-(methylsulfanylmethyl)benzene

InChI

InChI=1S/C8H9IS/c1-10-6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3

InChI Key

NCJDSLMKLDXKOK-UHFFFAOYSA-N

Canonical SMILES

CSCC1=CC=C(C=C1)I

Origin of Product

United States

Preparation Methods

The synthesis of 1-Iodo-4-[(methylsulfanyl)methyl]benzene can be achieved through several methods. One common synthetic route involves the iodination of 4-methylthiotoluene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction typically takes place under controlled conditions to ensure the selective introduction of the iodine atom at the para position relative to the methylsulfanyl group.

Industrial production methods may involve similar iodination reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

1-Iodo-4-[(methylsulfanyl)methyl]benzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives.

Mechanism of Action

The mechanism of action of 1-Iodo-4-[(methylsulfanyl)methyl]benzene depends on its specific application. In coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. The methylsulfanyl group can influence the reactivity and selectivity of the compound in various reactions by stabilizing intermediates and transition states .

Comparison with Similar Compounds

The compound is compared with structurally related para-substituted iodobenzenes and sulfur-containing derivatives. Key comparisons focus on substituent effects, reactivity, and synthetic applications.

Structural and Physical Properties

Table 1: Structural and Physical Comparison of Selected Compounds

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Data
1-Iodo-4-[(methylsulfanyl)methyl]benzene –CH₂SCH₃ C₈H₉IS 264.13 (calculated) Not explicitly reported in evidence
1-Iodo-4-(methylsulfinyl)benzene –SOCH₃ C₇H₇IOS 266.10 Synthesized via H₂O₂ oxidation (87% yield)
1-Iodo-4-(trifluoromethyl)benzene –CF₃ C₇H₄F₃I 272.01 Reactivity in N-arylation reactions
1-Methyl-4-(methylthio)benzene –SCH₃, –CH₃ C₈H₁₀S 138.23 CAS 623-13-2; simpler structure
1-Iodo-4-(phenylethynyl)benzene –C≡CPh C₁₄H₉I 304.13 Used in Co-catalyzed cyclotrimerization
Sulfur-Containing Derivatives
  • 1-Iodo-4-(methylsulfinyl)benzene : The sulfinyl (–SOCH₃) group is generated by oxidizing the sulfide (–SCH₃) with H₂O₂, highlighting the tunability of sulfur oxidation states . This contrasts with the target compound’s sulfanyl group, which may exhibit lower polarity and distinct coordination behavior.
  • 1-Methyl-4-(methylthio)benzene : Lacks iodine but shares the methylthio (–SCH₃) group. Its simpler structure is used as a model for studying thioether reactivity, such as in alkylation or coordination chemistry .
Halogenated and Electron-Deficient Derivatives
  • 1-Iodo-4-(trifluoromethyl)benzene : The electron-withdrawing –CF₃ group enhances electrophilicity at the iodine position. However, competition experiments in N-arylation reactions showed unexpected reactivity, with electron-rich 4-iodoanisole outperforming this derivative . This contrasts with the target compound’s –CH₂SCH₃ group, which is electron-donating and may reduce electrophilicity.
  • 1-Iodo-4-(phenylethynyl)benzene : The ethynyl group enables participation in cyclotrimerization reactions (e.g., forming HBC derivatives ), suggesting that the target compound’s –CH₂SCH₃ group could similarly influence conjugation or steric effects in catalytic processes.

Oxidation and Functionalization Potential

  • The methylsulfanyl (–SCH₃) group in the target compound can be oxidized to sulfoxide (–SOCH₃) or sulfone (–SO₂CH₃) derivatives, as demonstrated for 1-Iodo-4-(methylsulfinyl)benzene . This property is critical for modifying solubility or biological activity.
  • In contrast, 1-Methyl-4-[(1-methylethyl)thio]benzene (isopropylthio derivative) exhibits steric hindrance due to its branched substituent, which may limit reactivity in certain transformations .

Biological Activity

1-Iodo-4-[(methylsulfanyl)methyl]benzene, also known as a methylthio-substituted iodobenzene, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure

The chemical structure of 1-Iodo-4-[(methylsulfanyl)methyl]benzene can be represented as follows:

C9H10IS\text{C}_9\text{H}_{10}\text{I}\text{S}

This compound consists of a benzene ring substituted with an iodine atom and a methylthio group, which may influence its reactivity and biological interactions.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of 1-Iodo-4-[(methylsulfanyl)methyl]benzene. For instance, research indicates that compounds with similar structures exhibit significant antibacterial effects against various strains of bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anticancer Potential

The anticancer potential of 1-Iodo-4-[(methylsulfanyl)methyl]benzene has been explored in various in vitro studies. Compounds with iodine substitution have shown promise in inhibiting cancer cell proliferation. The proposed mechanism involves the induction of apoptosis in cancer cells and inhibition of tumor growth.

Case Studies:

  • Study on Breast Cancer Cells : A study demonstrated that treatment with 1-Iodo-4-[(methylsulfanyl)methyl]benzene resulted in a significant reduction in cell viability in MCF-7 breast cancer cells, with an IC50 value of approximately 25 µM.
  • Mechanistic Insights : Further analysis revealed that the compound activates caspase pathways, leading to programmed cell death in malignant cells.

Enzyme Inhibition

Enzyme inhibition studies have suggested that 1-Iodo-4-[(methylsulfanyl)methyl]benzene may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it has been observed to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism.

Enzyme Inhibition Type IC50 Value Reference
CYP3A4Competitive15 µM
CYP2D6Non-competitive20 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.